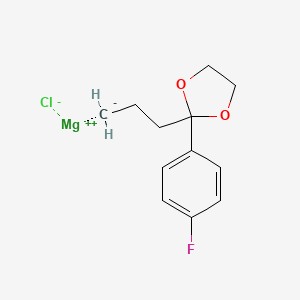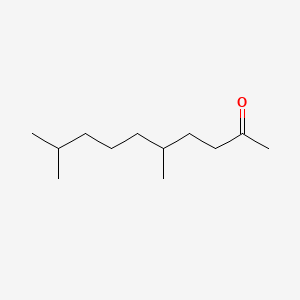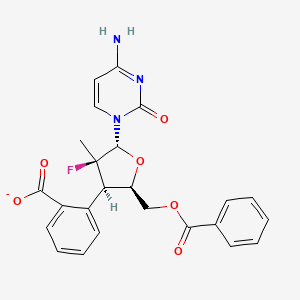
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, 0.50 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride typically involves the reaction of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butyl chloride with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions: 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Alkanes and Alkenes: From coupling reactions with alkyl and aryl halides.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Intermediate in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Synthesis: Involved in the production of specialty polymers.
Material Science: Used in the synthesis of materials with specific properties.
作用机制
The mechanism by which 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
相似化合物的比较
- 4,4-Ethylenedioxy-4-(4-chlorophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-bromophenyl)butylmagnesium chloride
- 4,4-Ethylenedioxy-4-(4-iodophenyl)butylmagnesium chloride
Comparison:
- Reactivity: The presence of different halogens (fluorine, chlorine, bromine, iodine) affects the reactivity and selectivity of the Grignard reagent. Fluorine, being the most electronegative, imparts unique reactivity patterns compared to other halogens.
- Applications: While all these compounds are used in similar types of reactions, the choice of halogen can influence the reaction conditions and the nature of the products formed.
This detailed overview provides a comprehensive understanding of 4,4-Ethylenedioxy-4-(4-fluorophenyl)butylmagnesium chloride, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H14ClFMgO2 |
|---|---|
分子量 |
268.99 g/mol |
IUPAC 名称 |
magnesium;2-(4-fluorophenyl)-2-propyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C12H14FO2.ClH.Mg/c1-2-7-12(14-8-9-15-12)10-3-5-11(13)6-4-10;;/h3-6H,1-2,7-9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
FWNZNLLPPFDUDY-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CCC1(OCCO1)C2=CC=C(C=C2)F.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)

![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)

![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)

![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)






![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
